molecular formula C13H28N2S B11465277 Dodecyl carbamimidothioate CAS No. 51253-51-1

Dodecyl carbamimidothioate

Cat. No.: B11465277
CAS No.: 51253-51-1
M. Wt: 244.44 g/mol
InChI Key: KIRRTPIRNCBRPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecyl carbamimidothioate, also known as dodecyl N-(diaminomethylene)carbamimidothioate, is an organic compound with the molecular formula C14H30N4S. This compound is characterized by the presence of a dodecyl group attached to a carbamimidothioate moiety. It is primarily used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dodecyl carbamimidothioate typically involves the reaction of dodecylamine with carbon disulfide and an appropriate amine. One common method includes the reaction of dodecylamine with carbon disulfide in the presence of a base such as triethylamine, followed by the addition of an amine like guanidine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: Dodecyl carbamimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamimidothioate group to a thiol or amine.

    Substitution: Nucleophilic substitution reactions can replace the dodecyl group with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dodecyl sulfoxide or dodecyl sulfone, while reduction can produce dodecyl thiol or dodecylamine .

Scientific Research Applications

Dodecyl carbamimidothioate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of dodecyl carbamimidothioate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, this compound can disrupt cell membranes due to its surfactant properties, leading to cell lysis and death .

Comparison with Similar Compounds

    S-aryl carbamimidothioates: These compounds have similar structures but with an aryl group instead of a dodecyl group.

    Thiourea derivatives: Compounds like thiourea share the carbamimidothioate moiety but differ in the attached groups.

Uniqueness: Dodecyl carbamimidothioate is unique due to its long dodecyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring surfactant-like behavior, such as in detergents and emulsifiers .

Properties

IUPAC Name

dodecyl carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2S/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15/h2-12H2,1H3,(H3,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRRTPIRNCBRPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40275750
Record name dodecyl carbamimidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.44 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51253-51-1
Record name dodecyl carbamimidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.